molecular formula C20H22Br2O4 B14123924 Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate

Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate

Cat. No.: B14123924
M. Wt: 486.2 g/mol
InChI Key: QHLMDIFZIXAVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate is a naphthalene-derived dicarboxylate ester featuring two bromine atoms at the 4- and 5-positions of the aromatic ring and butyl ester groups at the 1- and 8-positions.

Properties

Molecular Formula

C20H22Br2O4

Molecular Weight

486.2 g/mol

IUPAC Name

dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate

InChI

InChI=1S/C20H22Br2O4/c1-3-5-11-25-19(23)13-7-9-15(21)18-16(22)10-8-14(17(13)18)20(24)26-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

QHLMDIFZIXAVEF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Halogenation of 1,4,5,8-Naphthalene-Tetracarboxylic Acid

A patented method involves dissolving 1,4,5,8-naphthalene-tetracarboxylic acid in water with alkaline agents (e.g., sodium hydroxide or potassium carbonate) and reacting it with bromine at controlled pH (4–6.5) and temperature (30–40°C). The reaction proceeds as follows:

$$
\text{C}{14}\text{H}8\text{O}8 + 2\ \text{Br}2 \rightarrow \text{C}{12}\text{H}4\text{Br}2\text{O}6 + 2\ \text{HBr} + 2\ \text{CO}_2 \uparrow
$$

Key Parameters

Parameter Value/Range
Reaction Temperature 30–40°C
pH 5–6
Yield >90% (after purification)

The product, 4,5-dibromonaphthalene-1,8-dicarboxylic acid anhydride , is isolated by filtration and recrystallized from nitrobenzene or dimethylformamide.

Esterification to Dibutyl 4,5-Dibromonaphthalene-1,8-Dicarboxylate

The dicarboxylic acid undergoes esterification with butanol to form the dibutyl ester. Two primary methods are employed:

Acid-Catalyzed Esterification

The anhydride is refluxed with excess butanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mechanism involves nucleophilic acyl substitution:

$$
\text{C}{12}\text{H}4\text{Br}2\text{O}6 + 2\ \text{C}4\text{H}9\text{OH} \xrightarrow{\text{H}^+} \text{C}{12}\text{H}4\text{Br}2\text{O}4(\text{OC}4\text{H}9)2 + 2\ \text{H}2\text{O}
$$

Optimized Conditions

  • Molar Ratio (Anhydride:Butanol): 1:4–6
  • Catalyst Concentration: 1–2% (w/w)
  • Reaction Time: 6–8 hours
  • Yield: 75–85%

Transition Metal-Catalyzed Esterification

Recent advancements utilize palladium or ruthenium catalysts with phenoxide promoters to enhance esterification efficiency. This method operates under milder conditions (80–100°C) and achieves yields exceeding 90%.

Catalyst System

Component Role
Pd(OAc)₂ Catalyzes C–O bond formation
Sodium Phenoxide Promotes oxidative esterification

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Acid-Catalyzed Low cost, simplicity High temperature, moderate yield
Metal-Catalyzed High yield, mild conditions Expensive catalysts

Structural Characterization and Quality Control

Post-synthesis, the product is validated via:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): δ 8.2–8.5 (aromatic H), 4.3–4.5 (–OCH₂–), 1.3–1.7 (butyl chain).
  • Infrared Spectroscopy (IR):
    • Peaks at 1720 cm⁻¹ (ester C=O) and 680 cm⁻¹ (C–Br).

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Solvent Recycling: Recovery of excess butanol via distillation.
  • Waste Management: Neutralization of HBr byproducts with NaOH.

Emerging Methodologies and Research Gaps

While existing methods are robust, opportunities exist for:

  • Enzymatic Esterification: Exploring lipases for greener synthesis.
  • Flow Chemistry: Continuous production to enhance scalability.

Mechanism of Action

The mechanism of action of dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural features of Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate are compared with analogous compounds in Table 1.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound C₂₂H₂₂Br₂O₄ 522.22 (calc.) 4,5-dibromo; 1,8-dibutoxy Ester, halogen
Dimethyl 2,7-Naphthalenedicarboxylate C₁₄H₁₂O₄ 244.24 None Ester
Dimethyl 1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 282.24 2-hydroxyphenyl; methyl esters Ester, hydroxyl
1,8-Dibenzoyl-2,7-dimethoxynaphthalene C₂₆H₂₀O₄ 408.43 2,7-dimethoxy; 1,8-dibenzoyl Ketone, methoxy

Key Observations :

  • Bromine vs. Methoxy Groups : Bromine substituents (electron-withdrawing) in the target compound contrast with methoxy groups (electron-donating) in 1,8-Dibenzoyl-2,7-dimethoxynaphthalene. This difference may influence electronic properties, such as aromatic ring reactivity and intermolecular interactions (e.g., halogen bonding vs. hydrogen bonding) .

Physical and Chemical Properties

  • Bromine’s halogen bonding capability may increase the target compound’s melting point relative to non-halogenated analogs.
  • Solubility : The butyl esters in the target compound likely reduce water solubility compared to methyl or hydroxyl-containing derivatives (e.g., Compound 7 in ).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dibutyl 4,5-dibromonaphthalene-1,8-dicarboxylate in laboratory settings?

  • Methodology : The synthesis typically involves bromination of naphthalene-1,8-dicarboxylate precursors followed by esterification. For bromination, use electrophilic aromatic substitution with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Esterification can be achieved via Steglich esterification using DCC/DMAP or acid-catalyzed (H₂SO₄) reflux with butanol. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Ensure anhydrous conditions for esterification to avoid hydrolysis. Bromination regioselectivity must be verified using NMR or X-ray crystallography .

Q. How should researchers safely handle and store this compound to minimize health risks?

  • Safety Protocols :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as brominated aromatics may exhibit toxicity or reproductive hazards .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents and strong bases to prevent decomposition .
    • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Use ChemTrec (1-800-424-9300) for spills .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR identifies ester carbonyls (~165–175 ppm) and aromatic protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution positions .
  • X-ray Crystallography : Determines precise molecular geometry and bromine placement. For example, similar naphthalene derivatives show mean C–C bond lengths of 0.003 Å and R factors <0.06 .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 538.92 for C₂₀H₂₂Br₂O₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during bromination steps?

  • Optimization Strategies :

  • Catalyst Screening : Test FeBr₃ vs. AlBr₃ for regioselectivity. FeBr₃ may favor para-bromination, while AlBr₃ could enhance ortho-directing effects .
  • Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize bromine intermediates. Polar aprotic solvents (e.g., DCM) may reduce side reactions .
  • Temperature Gradients : Stepwise heating (0°C → 25°C) improves kinetic control. Monitor via in-situ IR for Br₂ consumption .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)
FeBr₃CCl₄0→2578
AlBr₃DCM2565

Q. What strategies resolve discrepancies between crystallographic data and computational modeling for brominated naphthalene derivatives?

  • Cross-Validation :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data. Adjust basis sets (e.g., adding polarization/diffusion functions) for bromine atoms .
  • Electron Density Maps : Analyze Hirshfeld surfaces to identify weak interactions (e.g., C–Br···O) missed in simulations .
    • Case Study : For 4,5-dicarboxynaphthalene derivatives, discrepancies in dihedral angles (±5°) were resolved by incorporating solvent effects in simulations .

Q. What are key considerations when designing catalytic systems for esterification of thermally sensitive brominated intermediates?

  • Catalyst Design :

  • Solid Acid Catalysts : Use sulfonated silica (SSA) for mild conditions (60°C, 12 hrs), avoiding decomposition. SSA achieves >85% conversion in dihydropyrimidinone syntheses .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable room-temperature esterification with minimal side reactions .
    • Thermal Stability : Conduct DSC/TGA to determine decomposition thresholds (>150°C for most brominated esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.